Tetrahydropyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

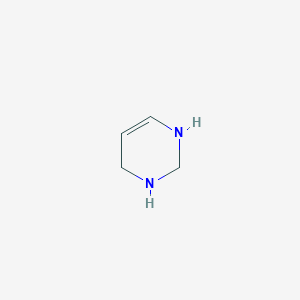

Structure

3D Structure

属性

CAS 编号 |

64890-89-7 |

|---|---|

分子式 |

C4H8N2 |

分子量 |

84.12 g/mol |

IUPAC 名称 |

1,2,3,4-tetrahydropyrimidine |

InChI |

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h1-2,5-6H,3-4H2 |

InChI 键 |

OTPDWCMLUKMQNO-UHFFFAOYSA-N |

规范 SMILES |

C1C=CNCN1 |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of Novel Tetrahydropyrimidine Derivatives: A Technical Guide

Introduction

Tetrahydropyrimidines (THPs) represent a crucial class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Their synthesis has been a subject of considerable interest, with the Biginelli reaction, a one-pot multicomponent reaction, being a cornerstone methodology.[4][5][6] This technical guide provides an in-depth overview of contemporary methods for the synthesis of novel tetrahydropyrimidine derivatives, focusing on detailed experimental protocols, comparative data analysis, and visual representations of synthetic workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthetic Methodologies

The synthesis of this compound derivatives is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds in a single step.[7] The Biginelli reaction and its variations remain the most prominent MCRs for this purpose.

Classical Biginelli Reaction

The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793).[5][6] This reaction provides a straightforward route to functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione

A mixture of ethyl benzoylacetate (1 mmol), an aromatic aldehyde (1 mmol), and thiourea (1 mmol) is prepared in ethanol (B145695) (15 mL). A catalytic amount of concentrated hydrochloric acid or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) is added to the mixture.[5] The reaction mixture is then heated under reflux for an appropriate time, with the progress monitored by Thin-Layer Chromatography (TLC) using a water-ethanol (1:1) eluent.[5] Upon completion, the mixture is cooled to room temperature. The resulting solid product is filtered, washed sequentially with water and ethanol, and then dried. Recrystallization from ethanol is performed to yield the purified product.[5]

Characterization Data

The synthesized compounds are typically characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H, C=O, and C=S functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra confirm the presence of protons in the this compound ring, while 13C NMR is used to identify the carbon skeleton.[4][5]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.[4]

Microwave-Assisted Synthesis

To enhance reaction rates and yields, microwave irradiation has been successfully applied to the Biginelli reaction.[8][9] This method often leads to shorter reaction times and cleaner product formation compared to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

The synthesis involves the Biginelli condensation of a 1,3,4-oxadiazole-based aldehyde, a substituted acetoacetanilide, and N,N'-dimethyl urea under microwave irradiation.[9] The reaction is optimized using different polar protic and aprotic solvents and various catalysts like HCl and triphenylphosphine.[9] After the reaction, the mixture is filtered, and the crude product is purified by column chromatography using a 30% ethyl acetate/n-hexane mobile phase to obtain the pure compounds.[9]

Comparative Data of Conventional vs. Microwave Synthesis

| Compound | Method | Catalyst | Solvent | Time | Yield (%) |

| 4a | Conventional | HCl | Ethanol | 8-10 h | 60-65 |

| 4a | Microwave | HCl | Ethanol | 5-10 min | 80-85 |

| 4a | Conventional | PPh3 | Acetonitrile | 10-12 h | 55-60 |

| 4a | Microwave | PPh3 | Acetonitrile | 10-15 min | 75-80 |

Table based on data from Folia Medica.[9]

Catalyst-Free Multicomponent Synthesis

Recent advancements have led to the development of catalyst-free multicomponent reactions for the synthesis of tetrahydropyrimidines, offering a more environmentally friendly approach.[7]

Experimental Protocol: Catalyst-Free Synthesis of Diethyl 1-benzyl-3-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate

But-2-ynedioic acid diethyl ester (1 mmol), aniline (B41778) (2.1 mmol), formaldehyde (B43269) (4 mmol), and benzylamine (B48309) are reacted in DMF (2 mL) at 100 °C.[7] The order of addition of the amines can selectively direct the substitution at the 1- and 3-positions of the this compound ring. The reaction proceeds smoothly to give the product in good to excellent yields with a simple workup procedure.[7]

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of novel this compound derivatives is depicted below.

Caption: General workflow for synthesis and characterization.

Reaction Mechanism: Biginelli Condensation

The Biginelli reaction is believed to proceed through a series of steps involving the formation of key intermediates.

Caption: Simplified mechanism of the Biginelli reaction.

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using different catalysts.

| Product | Ar | Catalyst | Time (h) | Yield (%) |

| 1 | C6H5 | DABCO | 4 | 70 |

| 1 | C6H5 | HCl | 7 | 45 |

| 2 | 4-Cl-C6H4 | DABCO | 5 | 72 |

| 2 | 4-Cl-C6H4 | HCl | 7 | 63 |

Table based on data from the Iranian Journal of Pharmaceutical Research.[5]

Conclusion

The synthesis of novel this compound derivatives continues to be an active area of research, driven by their significant therapeutic potential. Multicomponent reactions, particularly the Biginelli reaction and its modern variations utilizing microwave assistance or catalyst-free conditions, provide efficient and versatile routes to a wide range of these heterocyclic compounds. The methodologies and data presented in this guide offer a comprehensive overview for researchers engaged in the design and synthesis of new drug candidates based on the this compound scaffold. Future efforts will likely focus on the development of even more sustainable and diversity-oriented synthetic strategies.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. Synthesis of Novel Substituted this compound Derivatives and Evaluation of Their Pharmacological and Antimicrobi… [ouci.dntb.gov.ua]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress on Synthesis and Bio-activities of this compound-2-one derivatives - ProQuest [proquest.com]

- 5. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjstonline.com [rjstonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Microwave-assisted synthesis of bioactive this compound derivatives as antidiabetic agents [foliamedica.bg]

The Diverse Biological Activities of Tetrahydropyrimidine Compounds: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrimidine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide array of biological activities. These compounds, often synthesized through the robust and versatile Biginelli reaction, have demonstrated potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents, as well as enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing tetrahydropyrimidines is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative.[1][2] This reaction can be catalyzed by various acids, including Brønsted and Lewis acids, and can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.[2]

Experimental Protocol: General Procedure for the Biginelli Synthesis of Tetrahydropyrimidines

This protocol outlines a general method for the synthesis of this compound derivatives.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.2 mmol)

-

Catalyst (e.g., HCl, 2-3 drops; or a Lewis acid like FeCl₃, 10 mol%)

-

Solvent (e.g., ethanol (B145695), 10 mL)

-

Reflux apparatus or microwave reactor

-

Thin-layer chromatography (TLC) supplies

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.2 mmol) in the chosen solvent (10 mL).

-

Add the catalyst to the reaction mixture.

-

Conventional Heating: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Microwave Irradiation: Heat the reaction mixture in a sealed microwave vial at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound derivative.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Biginelli Synthesis

Caption: Workflow for the Biginelli synthesis of tetrahydropyrimidines.

Antibacterial and Antifungal Activities

Numerous this compound derivatives have exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference(s) |

| THPM-1 | Staphylococcus aureus | 1.56 | Candida albicans | 32-128 | [4] |

| THPM-2 | Bacillus subtilis | 1.56 | Aspergillus niger | 32-128 | [4] |

| THPM-3 | Escherichia coli | 100 | Trichophyton mentagrophytes | 0.20 (mg/mL) | [3] |

| THPM-4 | Pseudomonas aeruginosa | 128 | - | - | [4] |

| THPM-5 | Staphylococcus epidermidis | 3.12 | - | - | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Anticancer Activity

This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| AC-THPM-1 | HeLa (Cervical Cancer) | 43.63 | [6] |

| AC-THPM-2 | K562 (Leukemia) | >100 | [6] |

| AC-THPM-3 | MDA-MB-231 (Breast Cancer) | 5-10 times more potent than ONC201 | [7] |

| AC-THPM-4 | PC-3 (Prostate Cancer) | - | [7] |

| AC-THPM-5 | T47-D (Breast Cancer) | 78 (nM) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cancer Modulated by Tetrahydropyrimidines

Several studies have indicated that the anticancer effects of this compound derivatives are mediated through the inhibition of key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[7] These pathways are critical for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

Caption: Tetrahydropyrimidines can inhibit cancer cell growth by targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties.[8] The evaluation of this activity is often conducted using in vivo models such as the carrageenan-induced paw edema assay and in vitro assays that measure the inhibition of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for screening acute anti-inflammatory activity.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Test compound suspension/solution

-

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Divide the rats into groups (e.g., control, standard, and test compound groups).

-

Administer the test compound or standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% H₃PO₄)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[9][10][11] The antiviral efficacy is typically determined by measuring the reduction in viral replication or cytopathic effect (CPE).

Quantitative Data: Antiviral Activity of this compound Derivatives

| Compound ID | Virus | Assay | EC₅₀ (µM) | Reference(s) |

| AV-THPM-1 | HIV-1 | Syncytium formation | 0.1 - 1 | [12] |

| AV-THPM-2 | Influenza B virus | CPE reduction | 0.19 | [13] |

| AV-THPM-3 | Herpes Simplex Virus-1 (HSV-1) | Plaque reduction | - | [10] |

| AV-THPM-4 | Influenza A (H1N1) | Plaque reduction | 2.07 - 11.3 | [11] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Test compound

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-

In separate tubes, pre-incubate a known titer of the virus with each concentration of the test compound for 1 hour at 37°C.

-

Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Acetylcholinesterase Inhibition

Certain this compound derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests their potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition by this compound Derivatives

| Compound ID | IC₅₀ (µM) | Reference(s) |

| AChE-THPM-1 | 0.11 | [1] |

| AChE-THPM-2 | 0.19 | [1] |

| AChE-THPM-3 | 0.75 | [1] |

| AChE-THPM-4 | 1.05 | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of compounds.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (ATCI) to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC₅₀ value of the test compound.

Acetylcholinesterase Inhibition Mechanism

Caption: Tetrahydropyrimidines can inhibit acetylcholinesterase, preventing the breakdown of acetylcholine.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., halogens) on the aromatic ring at the C4 position often enhances antibacterial activity.[4]

-

Anticancer Activity: Modifications at the C4 and C5 positions of the this compound ring have been shown to significantly influence cytotoxic activity. The nature of the ester group at C5 and the substitution pattern on the C4-aryl ring are critical for potency and selectivity.[7]

-

Anti-inflammatory Activity: The substitution pattern on the aryl group at the C4 position and the nature of the functional group at the C5 position play a crucial role in the anti-inflammatory activity.[8]

-

Antiviral Activity: For anti-HIV activity, specific substitutions on the aryl ring at the C4 position have been found to be important.[9]

-

Acetylcholinesterase Inhibition: The presence of a heteroaryl ring at the C4 position can enhance the inhibitory activity against AChE.[1]

Conclusion

This compound compounds represent a versatile and promising class of bioactive molecules with a broad spectrum of pharmacological activities. The straightforward and adaptable Biginelli synthesis allows for the generation of diverse libraries of these compounds for biological screening. The accumulated data on their antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties, coupled with an increasing understanding of their mechanisms of action and structure-activity relationships, provide a solid foundation for the rational design and development of novel therapeutic agents based on the this compound scaffold. This technical guide serves as a valuable resource for researchers and drug development professionals, offering detailed methodologies and a comprehensive overview of the current state of knowledge in this exciting field of medicinal chemistry.

References

- 1. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New anti-HIV derivatives: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dapt.us [dapt.us]

The Tetrahydropyrimidine Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties. Through a systematic review of quantitative data, experimental methodologies, and relevant signaling pathways, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.

Synthetic Strategies: The Biginelli Reaction

The majority of biologically active this compound derivatives are synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative.[1][2][3][4][5][6] This reaction offers a straightforward and efficient route to a diverse range of substituted tetrahydropyrimidines.

General Experimental Protocol for the Biginelli Reaction

A typical procedure involves the acid-catalyzed condensation of equimolar amounts of the three components in a suitable solvent, such as ethanol.[1]

Materials:

-

Aromatic or aliphatic aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1 mmol)

-

Catalyst (e.g., HCl, p-toluenesulfonic acid) (catalytic amount)

-

Solvent (e.g., Ethanol)

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in the chosen solvent is refluxed for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The crude product is washed and recrystallized from a suitable solvent to yield the purified this compound derivative.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[7][8][9] The primary mechanism of action for many of these compounds involves the inhibition of key proteins involved in mitosis and cell signaling.

Inhibition of Mitotic Kinesin Eg5

One of the most well-characterized anticancer mechanisms of tetrahydropyrimidines is the inhibition of the mitotic kinesin Eg5.[7][10] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells. Monastrol is a well-known example of a this compound-based Eg5 inhibitor.[7]

References

- 1. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjstonline.com [rjstonline.com]

- 3. researchgate.net [researchgate.net]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-assisted synthesis of bioactive this compound derivatives as antidiabetic agents [foliamedica.bg]

The Natural Occurrence of Tetrahydropyrimidine Alkaloids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyrimidine alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. Their natural occurrence is predominantly documented in microorganisms, particularly in bacteria thriving in extreme environments, as well as in marine invertebrates. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and inherent bioactivities of these alkaloids. Emphasis is placed on quantitative data, detailed experimental protocols for isolation and characterization, and the elucidation of key signaling and biosynthetic pathways. This document serves as a foundational resource for the exploration and development of this compound-based therapeutic agents.

Introduction to this compound Alkaloids

Tetrahydropyrimidines are a class of organic compounds featuring a partially saturated pyrimidine (B1678525) ring. In nature, these structures are often found as part of more complex alkaloid scaffolds. Their biological significance stems from their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] A notable and extensively studied subgroup of naturally occurring tetrahydropyrimidines are the compatible solutes known as ectoines, which are produced by a wide range of extremophilic bacteria. These molecules play a crucial role in protecting cells from osmotic stress, temperature extremes, and desiccation.[3][5] Beyond the well-documented ectoines, other this compound derivatives have been identified in various microbial sources, such as Streptomyces species, indicating a broader distribution and functional diversity than previously understood.[6][7] The unique chemical structures and potent biological activities of these natural products make them attractive starting points for drug discovery and development programs.

Natural Sources and Quantitative Data

The primary natural producers of this compound alkaloids are microorganisms, particularly bacteria. Halophilic and halotolerant bacteria are prolific sources of ectoine (B1671093) and its hydroxylated derivatives.[8][9] Additionally, species of the genus Streptomyces, known for their production of a vast array of secondary metabolites, have been shown to synthesize unique this compound compounds, especially in response to environmental stressors like high salinity and temperature.[6][7] While marine sponges are a rich source of various alkaloid classes, specific examples of this compound alkaloids from these organisms are less commonly reported in the literature compared to their microbial counterparts.[10][11]

The following tables summarize the quantitative data available for the natural occurrence of key this compound alkaloids.

Table 1: Quantitative Analysis of Ectoine and Hydroxyectoine (B191498) in Halophilic Bacteria

| Organism | Compound | Salinity (NaCl) | Cultivation Time (h) | Intracellular Concentration (mg/g CDW*) | Reference |

| Nocardiopsis gilva YIM 90087T | Ectoine | 15% | 96 | 33.14 | [8] |

| Nocardiopsis gilva YIM 90087T | Hydroxyectoine | 15% | 96 | 1.17 | [8] |

| Chromohalobacter salexigens | Ectoine | 2.5 M | Exponential Phase | ~150 µmol/g protein | [9] |

| Chromohalobacter salexigens | Hydroxyectoine | 2.5 M | Exponential Phase | ~50 µmol/g protein | [9] |

*CDW: Cell Dry Weight

Table 2: Occurrence of this compound Derivatives in Streptomyces

| Organism | Compound | Stress Condition | Relative Abundance | Reference |

| Streptomyces spp. | THP(A)* | 0.5 M NaCl | Major component | [6][7] |

| Streptomyces spp. | THP(B)** | 0.5 M NaCl | Minor component | [6][7] |

*THP(A): 2-methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine (B38989) **THP(B): 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Biosynthesis of this compound Alkaloids

The biosynthetic pathways of this compound alkaloids are best understood through the example of ectoine. The synthesis of ectoine is a conserved pathway in many bacteria and involves a three-step enzymatic conversion from the precursor L-aspartate-β-semialdehyde.

Ectoine Biosynthetic Pathway

The biosynthesis of ectoine is encoded by the ectABC gene cluster.[3][5]

-

L-2,4-diaminobutyrate (DABA) formation: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyrate by the enzyme L-2,4-diaminobutyrate transaminase, encoded by the ectB gene.[5]

-

Acetylation of DABA: The DABA is then acetylated to form Nγ-acetyl-L-2,4-diaminobutyrate, a reaction catalyzed by L-2,4-diaminobutyrate acetyltransferase (ectA).[3]

-

Cyclization to Ectoine: Finally, the cyclic condensation of Nγ-acetyl-L-2,4-diaminobutyrate to form ectoine is carried out by L-ectoine synthase (ectC).[3]

In some organisms, ectoine can be further hydroxylated to hydroxyectoine by the enzyme ectoine hydroxylase (ectD).[4]

Biological Activities and Signaling Pathways

Naturally occurring this compound alkaloids exhibit a range of biological activities. Ectoine and hydroxyectoine are primarily known for their cytoprotective effects.

Mechanism of Action of Ectoine

Ectoine's protective mechanism is largely physical, involving its interaction with water molecules to form a stable hydration shell around biomolecules such as proteins and cell membranes.[1][2] This "preferential hydration" effect stabilizes the native conformation of proteins and protects cells from damage induced by osmotic stress, UV radiation, and temperature fluctuations.

Recent studies have also indicated that ectoine can modulate cellular signaling pathways. For instance, in human skin fibroblasts, ectoine has been shown to counteract oxidative stress by upregulating the PI3K/AKT signaling pathway, which is a key pathway involved in cell survival and proliferation.[1]

Experimental Protocols

The extraction and isolation of this compound alkaloids from natural sources require specific methodologies tailored to their chemical properties and the source matrix.

Extraction and Isolation of Ectoines from Halophilic Bacteria

This protocol is a representative method for the extraction and purification of ectoine and hydroxyectoine from bacterial cell biomass.

1. Cell Culture and Harvesting:

-

Cultivate the halophilic bacterial strain (e.g., Halomonas elongata) in a suitable medium with high salinity (e.g., 10-15% NaCl) to induce ectoine production.

-

Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a buffer of the same salinity as the growth medium.

2. Extraction (Bacterial Milking):

-

Resuspend the cell pellet in a low-salinity medium or deionized water to induce hypoosmotic shock. This causes the cells to release intracellular compatible solutes.

-

Incubate for 1-2 hours with gentle agitation.

-

Separate the cells from the ectoine-containing supernatant by centrifugation.

3. Purification:

-

Remove high molecular weight contaminants from the supernatant by ultrafiltration (e.g., using a 10 kDa cutoff membrane).

-

Apply the filtrate to a cation-exchange chromatography column (e.g., Dowex 50W-X8).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the ectoines with an ammonia (B1221849) solution (e.g., 2 M NH₄OH).

-

Collect the fractions and monitor for the presence of ectoines using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Characterization and Quantification:

-

Pool the positive fractions and remove the solvent by rotary evaporation.

-

Analyze the purified compounds by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm their identity and purity.

-

Quantify the yield of ectoine and hydroxyectoine using a calibrated HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or refractive index).

General Protocol for Alkaloid Extraction from Marine Invertebrates

This protocol provides a general framework for the extraction of alkaloids from marine sponges, which can be adapted for the discovery of novel this compound compounds.

1. Sample Preparation:

-

Collect the marine sponge and freeze-dry the specimen to remove water.

-

Grind the dried sponge tissue into a fine powder.

2. Solvent Extraction:

-

Perform an exhaustive extraction of the powdered sponge material with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 1:1 v/v) at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in an aqueous methanol solution (e.g., 90% MeOH) and partition it against a non-polar solvent like hexane (B92381) to remove lipids.

-

Further partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on polarity.

-

For basic alkaloids, an acid-base partitioning can be employed. Dissolve the extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. Wash with an organic solvent to remove neutral and acidic compounds. Then, basify the aqueous layer and extract the free alkaloids with an organic solvent like DCM.

4. Chromatographic Separation:

-

Subject the fraction containing the alkaloids to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18).

-

Elute with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Monitor the fractions by TLC and pool those with similar profiles.

-

Further purify the pooled fractions using preparative or semi-preparative HPLC to isolate pure compounds.

5. Structure Elucidation:

-

Determine the chemical structure of the isolated alkaloids using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

The natural world, particularly the microbial domain, is a proven reservoir of structurally novel and biologically active this compound alkaloids. The well-characterized ectoines serve as a prime example of their potential, with established applications in biotechnology and cosmetics. The discovery of other this compound derivatives in Streptomyces suggests that a wider diversity of these compounds awaits discovery.

Future research should focus on several key areas:

-

Bioprospecting: A more targeted exploration of marine microorganisms and invertebrates for novel this compound alkaloids is warranted.

-

Biosynthetic Engineering: Understanding the biosynthetic pathways of these alkaloids will enable their heterologous expression and the production of novel derivatives through synthetic biology approaches.

-

Pharmacological Evaluation: A thorough investigation of the mechanisms of action and signaling pathways affected by these compounds will be crucial for identifying new therapeutic targets and developing novel drug candidates.

This guide provides a solid foundation for researchers to build upon in the exciting and promising field of naturally occurring this compound alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of synthesis of this compound derivatives in Streptomyces strains and their effect on Escherichia coli in response to osmotic and heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of synthesis of this compound derivatives in Streptomyces strains and their effect on Escherichia coli in response to osmotic and heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Tetrahydropyrimidine-Based Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrimidines (THPs) are a class of heterocyclic organic compounds that form the core structure of a diverse range of pharmacologically active agents. The versatility of the THP scaffold has led to the development of drugs with a wide spectrum of therapeutic applications, from anthelmintics to anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the mechanisms of action for distinct classes of tetrahydropyrimidine-based drugs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Anthelmintic Tetrahydropyrimidines: Nicotinic Acetylcholine (B1216132) Receptor Agonists

The primary anthelmintic tetrahydropyrimidines—pyrantel (B1679900), morantel (B1676740), and oxantel (B1663009)—exert their effects by targeting the neuromuscular system of nematodes. Their principal mechanism of action is the agonism of nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and subsequent expulsion of the worms from the host.[1][2][3] These drugs exhibit selectivity for nematode nAChRs over those of their mammalian hosts, which is a cornerstone of their therapeutic efficacy.

Molecular Mechanism

This compound anthelmintics act as potent agonists at the nAChRs located on the somatic muscle cells of nematodes.[4][5] Unlike the endogenous neurotransmitter acetylcholine, which is rapidly degraded by acetylcholinesterase, these drugs are poor substrates for this enzyme. This resistance leads to a persistent activation of nAChRs, causing a sustained influx of cations (primarily Na+ and Ca2+) into the muscle cells.[6] The resulting prolonged depolarization of the muscle membrane leads to an irreversible state of muscle contraction, known as spastic paralysis.[6][7] This paralysis incapacitates the worm, preventing it from maintaining its position within the host's gastrointestinal tract, ultimately leading to its expulsion.[6]

Different this compound derivatives exhibit varying selectivity for the diverse subtypes of nematode nAChRs.[8][9][10] For instance, pyrantel and morantel are potent agonists of the L-subtype nAChR, while oxantel shows selectivity for the N-subtype.[3][11]

Signaling Pathway

Caption: Signaling pathway of anthelmintic tetrahydropyrimidines at the nematode neuromuscular junction.

Quantitative Data

| Compound | nAChR Subtype | Species | Effect | Potency (EC50/IC50) |

| Pyrantel | L-subtype | Ascaris suum | Agonist | ~10 µM[11] |

| Morantel | L-subtype | Ascaris suum | Agonist | - |

| Oxantel | N-subtype | Trichuris suis | Agonist | - |

| Pyrantel | Mammalian nAChRs | Rat | Low efficacy agonist / Open-channel blocker | -[11] |

Experimental Protocols

1.4.1. Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes

This technique is used to characterize the pharmacological properties of nematode nAChRs expressed heterologously in Xenopus laevis oocytes.

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the specific nematode nAChR subunits.

-

Electrophysiological Recording: Two to seven days post-injection, oocytes are placed in a recording chamber and perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording. The holding potential is typically set to -60 mV.

-

Drug Application: Test compounds (e.g., pyrantel, morantel, oxantel) are dissolved in the perfusion solution and applied to the oocyte. The resulting currents are recorded and analyzed to determine the potency (EC50) and efficacy of the compounds.[10][12]

1.4.2. Nematode Motility Assay

This assay assesses the effect of anthelmintic compounds on the motility of whole nematodes.

-

Nematode Culture: Nematodes (e.g., Caenorhabditis elegans or parasitic species) are cultured on appropriate media.[13][14]

-

Assay Setup: A suspension of nematodes is prepared in a suitable buffer. The suspension is then distributed into the wells of a multi-well plate.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Motility Measurement: Nematode movement is quantified over time using an automated tracking system, such as the WMicrotracker ONE, which detects interruptions of infrared microbeams caused by worm movement.[14][15][16] The reduction in motility is used to determine the efficacy of the anthelmintic.

Synthetic Tetrahydropyrimidines: Diverse Pharmacological Activities

A wide array of synthetic this compound derivatives (THPMs) have been developed and investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[13][17][18]

Anticancer Tetrahydropyrimidines: Monastrol (B14932)

Monastrol is a well-characterized THPM that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[19][20] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.

2.1.1. Molecular Mechanism

Monastrol allosterically binds to a loop (L5) adjacent to the ATP-binding site of the Eg5 motor domain.[20] This binding induces a conformational change that prevents the proper interaction of Eg5 with microtubules and inhibits its ATPase activity. The inhibition of Eg5 leads to the collapse of the bipolar spindle, resulting in the formation of a monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[3][21] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis in cancer cells.[22]

2.1.2. Mechanism of Action Workflow

Caption: Workflow of Monastrol-induced mitotic arrest and apoptosis.

2.1.3. Quantitative Data

| Compound | Target | Cell Line | Effect | Potency (IC50) |

| Monastrol | Kinesin-5 (Eg5) | - | Inhibition of ATPase activity | 14 µM[19] |

| Monastrol | - | HeLa | Cytotoxicity | 6.1 µM[19] |

2.1.4. Experimental Protocols

2.1.4.1. Kinesin Eg5 ATPase Activity Assay

This assay measures the inhibition of the microtubule-stimulated ATPase activity of Eg5.

-

Reagents: Purified recombinant Eg5 protein, microtubules (polymerized from tubulin and stabilized with taxol), ATP, and a phosphate (B84403) detection reagent (e.g., malachite green).

-

Procedure: The reaction is initiated by adding ATP to a mixture containing Eg5, microtubules, and the test compound (monastrol) in a suitable buffer. The reaction is incubated at a controlled temperature.

-

Measurement: The amount of inorganic phosphate released from ATP hydrolysis is quantified colorimetrically using a phosphate detection reagent. The ATPase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.[20]

2.1.4.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of monastrol on cell cycle progression.

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa) are cultured and treated with monastrol at various concentrations for a specific duration.

-

Cell Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population indicates mitotic arrest.[22]

Antimicrobial Tetrahydropyrimidines

Certain synthetic THPMs have demonstrated promising activity against a range of bacteria and fungi. Their mechanisms of action are not as well-defined as those for the anthelmintic and anticancer THPMs but are thought to involve disruption of essential cellular processes.

2.2.1. Quantitative Data

| Compound ID | Organism | MIC (mg/mL) |

| 4e | Trichophyton mentagrophytes | 0.20 |

| 4f | Trichophyton mentagrophytes | 0.20 |

| 4k | Trichophyton mentagrophytes | 0.20 |

2.2.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][17][23][24][25]

-

Preparation of Antimicrobial Agent: The THPM compound is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Ectoine (B1671093): A Natural this compound with Biophysical and Anti-inflammatory Actions

Ectoine is a naturally occurring amino acid derivative belonging to the this compound family. It is produced by extremophilic microorganisms to protect them from harsh environmental conditions. Ectoine's mechanism of action is primarily biophysical, based on the principle of "preferential exclusion" or "preferential hydration."

Molecular Mechanism

Ectoine molecules strongly interact with water molecules, forming stable hydration shells around biomolecules such as proteins, nucleic acids, and cell membranes. This organized water layer, known as the "ectoine hydrocomplex," effectively excludes ectoine from the immediate vicinity of the biomolecule's surface. This "preferential hydration" stabilizes the native conformation of proteins and the structure of lipid membranes, protecting them from denaturation and damage caused by stressors like high temperature, dehydration, and osmotic stress.

This biophysical stabilization also underlies ectoine's anti-inflammatory properties. By stabilizing cell membranes and membrane-associated receptors, ectoine can prevent the activation of pro-inflammatory signaling cascades.[18][26][27] For example, it has been shown to downregulate the expression of pro-inflammatory cytokines like IL-6 and IL-8 in response to inflammatory stimuli.[28][29]

Mode of Action Diagram

Caption: The biophysical mechanism of action of Ectoine.

Quantitative Data

Quantitative data for Ectoine's effects are often presented as percentage reduction of inflammatory markers or changes in biophysical parameters.

| Experimental Model | Inflammatory Stimulus | Measured Parameter | Effect of Ectoine |

| Human Keratinocytes | Lipopolysaccharide (LPS) | IL-6, IL-8 expression | Downregulation[18] |

| Human Skin Fibroblasts (HSF) | Lipopolysaccharide (LPS) | IL-6, IL-8 expression | Inhibition[28] |

Experimental Protocols

3.4.1. Cytokine Expression Analysis by ELISA

This method quantifies the amount of specific cytokines released by cells in response to an inflammatory stimulus.

-

Cell Culture and Treatment: Cells (e.g., human keratinocytes) are cultured and pre-treated with Ectoine before being stimulated with an inflammatory agent like LPS.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific cytokine (e.g., IL-6 or IL-8) in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the signal.[18][28]

3.4.2. Differential Scanning Calorimetry (DSC) for Protein Stabilization

DSC is used to measure the thermal stability of a protein in the presence and absence of a stabilizing agent like Ectoine.

-

Sample Preparation: A solution of the target protein is prepared in a suitable buffer, with and without the addition of Ectoine.

-

DSC Measurement: The samples are heated at a constant rate in a differential scanning calorimeter. The instrument measures the heat capacity of the sample as a function of temperature.

-

Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) is determined from the peak of the heat capacity curve. An increase in the Tm in the presence of Ectoine indicates that it stabilizes the protein against thermal denaturation.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with remarkably different mechanisms of action. The anthelmintic THPs function as selective agonists of nematode nAChRs, leading to paralysis. Synthetic THPMs, such as monastrol, can target specific cellular machinery like the mitotic kinesin Eg5, making them valuable anticancer agents. Furthermore, naturally occurring THPs like Ectoine employ a unique biophysical mechanism to stabilize biomolecules, resulting in protective and anti-inflammatory effects. A thorough understanding of these diverse mechanisms is crucial for the rational design and development of novel and more effective this compound-based therapeutics.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. monastrol-mitosis-inhibitor [timtec.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Determinants of Oxantel Analogs Reveal Modulatory Selectivity of α3β2 and α4β2 Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Advanced Screening Methods for Assessing Motility and Hatching in Plant- Parasitic Nematodes. - Phylumtech [phylumtech.com]

- 16. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Ectoine from halophilic microorganisms induces the expression of hsp70 and hsp70B′ in human keratinocytes modulating the proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. researchgate.net [researchgate.net]

- 26. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Compatible Solute Ectoine Reduces the Exacerbating Effect of Environmental Model Particles on the Immune Response of the Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Reduction of Skin Photodamage by the Ectoine– Thermus thermophilus Cofermentation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ectoines as novel anti-inflammatory and tissue protective lead compounds with special focus on inflammatory bowel disease and lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Design of Novel Tetrahydropyrimidine Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the targeting of a wide array of biological macromolecules. In recent years, in silico drug design has emerged as a powerful tool to accelerate the discovery and optimization of novel this compound-based inhibitors. This technical guide provides an in-depth overview of the computational strategies, experimental validation, and key signaling pathways involved in the rational design of these promising therapeutic agents.

Core Computational Design Strategies

The in silico design of novel this compound inhibitors typically follows a structured workflow that integrates various computational techniques to identify and optimize lead compounds. This process, from target identification to hit validation, significantly reduces the time and cost associated with traditional drug discovery.

Caption: A typical workflow for the in silico design of novel inhibitors.

Pharmacophore Modeling

Pharmacophore modeling is a crucial first step in identifying novel scaffolds. It involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[1][2][3] This model can be generated based on the structure of a known ligand (ligand-based) or the active site of the target protein (structure-based).

Virtual Screening

Once a pharmacophore model is established, it is used as a 3D query to screen large compound libraries for molecules that match the defined features.[1][2] This process, known as virtual screening, rapidly filters millions of compounds to a manageable number of potential hits for further investigation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5][6][7] This technique is used to refine the hits from virtual screening by evaluating their binding affinity and interaction patterns within the target's active site. The scoring functions used in docking algorithms provide a semi-quantitative prediction of binding strength.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico models are employed to predict these properties early in the design process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.

Key Signaling Pathways Targeted by this compound Inhibitors

This compound derivatives have shown inhibitory activity against a range of therapeutically relevant targets. Understanding the signaling pathways in which these targets are involved is essential for rational drug design.

Dihydrofolate Reductase (DHFR) Pathway

Dihydrofolate reductase is a key enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9][10] THF is an essential cofactor in the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies.[8][9][11] DHFR inhibitors block this pathway, leading to the depletion of THF and subsequent inhibition of DNA synthesis and cell proliferation.[8][9]

Caption: Inhibition of the DHFR pathway by this compound inhibitors.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal.[12][13][14][15] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO.[15] Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of Gli transcription factors and target gene expression.[12][13][14]

Caption: Inhibition of the Hedgehog signaling pathway at the level of Smoothened.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets as reported in the literature.

Table 1: Anticancer Activity of this compound Inhibitors

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 4d | Fascin (B1174746) | 4T1 | 193.70 | [1] |

| 4a | Fascin | 4T1 | 248.75 | [1] |

| 4k | - | HeLa | 43.63 | [16] |

| 4b | - | HeLa | 52.59 | [16] |

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| 6d | AChE | 0.082 | [11] |

| Donepezil (Standard) | AChE | 0.079 | [11] |

| 6a | AChE | 0.108 | [11] |

| Synthesized Derivatives | BChE | < 0.1 | [11] |

| Donepezil (Standard) | BChE | > 0.1 | [11] |

Table 3: BACE1 Inhibitory Activity

| Compound ID | Target | Assay Type | IC50 / Ki | Reference |

| AMG-8718 | BACE1 | Enzyme Activity | - | [17] |

| BACE1-IN-9 | BACE1 | Cell-Based (Aβ40) | 50 nM | [18] |

| BACE1-IN-9 | BACE1 | Cell-Based (Aβ42) | 45 nM | [18] |

| FAH65 | BACE1 | P5-P5' Substrate | - | [19] |

Experimental Protocols

General Synthesis of this compound Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of tetrahydropyrimidines.[16][20]

Materials:

-

An appropriate aldehyde (1 mmol)

-

A β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (B124793) (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)3, or a Lewis acid)

-

Solvent (e.g., ethanol)

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in the chosen solvent is refluxed for a specified time (typically 2-12 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or water), and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.[21]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

-

Add the AChE enzyme solution to each well to initiate the reaction, except for the blank wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Add the ATCI substrate solution to all wells to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at different time points using a microplate reader.

-

The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

BACE1 Enzyme Inhibition Assay (Fluorogenic)

This assay measures the in vitro potency of a compound to inhibit the enzymatic activity of BACE1 using a fluorogenic substrate.[17][22]

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Dilute the BACE1 enzyme and the fluorogenic substrate in the assay buffer.

-

Serially dilute the test compounds in a suitable solvent (e.g., DMSO) and then in the assay buffer.

-

In a 96-well black plate, add the BACE1 enzyme to each well (except for no-enzyme controls).

-

Add the serially diluted test compounds or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.

-

The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percentage of inhibition for each concentration of the test compound.

Fascin-1 Actin-Bundling Assay

This assay determines the ability of a compound to inhibit the actin-bundling activity of fascin.[23][24][25]

Materials:

-

Purified fascin-1 protein

-

Purified actin

-

Polymerization buffer

-

Test compounds

-

Ultracentrifuge

Procedure:

-

Actin is polymerized to form F-actin filaments in the polymerization buffer.

-

The test compound at various concentrations is pre-incubated with fascin-1.

-

The fascin-inhibitor mixture is then added to the F-actin solution and incubated to allow for bundle formation.

-

The reaction mixture is centrifuged at a low speed to pellet the actin bundles.

-

The supernatant and pellet fractions are separated and analyzed by SDS-PAGE.

-

The amount of fascin and actin in the pellet is quantified by densitometry.

-

A decrease in the amount of fascin and actin in the pellet in the presence of the inhibitor indicates inhibition of the bundling activity.

Conclusion

The in silico design of novel this compound inhibitors represents a highly promising avenue for the development of new therapeutics. By leveraging computational tools for pharmacophore modeling, virtual screening, and molecular docking, researchers can efficiently identify and optimize potent and selective inhibitors against a variety of biological targets. The integration of these computational approaches with robust experimental validation is crucial for advancing these promising compounds through the drug discovery pipeline. This technical guide provides a foundational framework for researchers and scientists to navigate the key aspects of this exciting and rapidly evolving field.

References

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Small Molecule Docking – Meiler Lab [meilerlab.org]

- 8. benchchem.com [benchchem.com]

- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 10. scbt.com [scbt.com]

- 11. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. biorxiv.org [biorxiv.org]

- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 21. benchchem.com [benchchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. novita-pharm.com [novita-pharm.com]

- 25. biorxiv.org [biorxiv.org]

The Pharmacological Potential of Tetrahydropyrimidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrimidine (THPM) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of this compound Scaffolds

The most prominent and widely employed method for the synthesis of this compound derivatives is the Biginelli reaction .[1][2] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions.[1][2] The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents at various positions of the this compound ring, enabling the generation of diverse chemical libraries for pharmacological screening.

Key Experimental Protocol: Biginelli Reaction

A representative experimental protocol for the synthesis of this compound derivatives via the Biginelli reaction is as follows:

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (B1235776) (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Ethanol (B145695) (10 mL)

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and ethanol is taken in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent to afford the pure this compound derivative.

Workflow for Biginelli Reaction:

Caption: General workflow for the synthesis of this compound derivatives via the Biginelli reaction.

Pharmacological Activities of this compound Scaffolds

This compound derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

A significant number of this compound derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[3] One of the most well-known examples is Monastrol , a selective inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the formation of the bipolar spindle during mitosis.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data for Anticancer Activity:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Monastrol | Various | Varies | [3] |

| Dihydropyrimidinone Derivative 1 | NCI-H460 | 0.64 (mTOR), 1.97 (VEGFR-2) | [4] |

| Dihydropyrimidinone Derivative 2 | SK-MEL-5 | Growth Inhibition 86% | [4] |

| Dihydropyrimidinone Derivative 3 | HL-60 (TB) | Growth Inhibition 85% | [4] |

| Dihydropyrimidinone Derivative 4 | U87 | 9.72 ± 0.29 | [5] |

| Dihydropyrimidinone Derivative 5 | U251 | 13.91 ± 0.86 | [5] |

| Dihydropyrimidinone Derivative 6 | A549 | <10 | [6] |

Mechanism of Action: Inhibition of Mitotic Kinesin Eg5 by Monastrol

Monastrol allosterically binds to the Eg5 motor domain, inhibiting its ATPase activity and preventing the separation of centrosomes, which is essential for the formation of a bipolar spindle.[7] This leads to the formation of monoastral spindles, mitotic arrest, and ultimately, apoptosis.

Caption: Signaling pathway of Monastrol-induced mitotic arrest and apoptosis.

Key Experimental Protocol: MTT Assay for Cell Viability